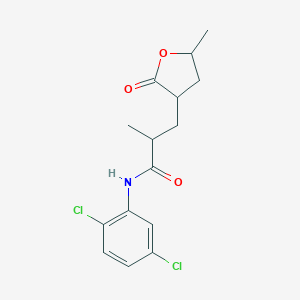

![molecular formula C8H6N2O4 B458948 3-methyl-5-nitrobenzo[d]oxazol-2(3H)-one CAS No. 101084-60-0](/img/structure/B458948.png)

3-methyl-5-nitrobenzo[d]oxazol-2(3H)-one

Vue d'ensemble

Description

3-methyl-5-nitrobenzo[d]oxazol-2(3H)-one is a chemical compound with the molecular formula C10H8N2O5 . It is considered a key intermediate in the synthesis of various pharmaceutical products, organic dyes, and OLED materials .

Synthesis Analysis

The synthesis of compounds similar to 3-methyl-5-nitrobenzo[d]oxazol-2(3H)-one has been reported in the literature . For instance, a study synthesized 10 novel compounds with a 2,5-diaminobenzoxazole moiety and evaluated their biological activities . The synthesis started from 2-chloro-1- (2- (4-chlorophenyl)benzo [d]thiazol-3 (2H)-yl) ethanone .Molecular Structure Analysis

The molecular structure of 3-methyl-5-nitrobenzo[d]oxazol-2(3H)-one is characterized by the presence of a benzoxazole ring, which is a heterocyclic compound containing a benzene ring fused to an oxazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-methyl-5-nitrobenzo[d]oxazol-2(3H)-one include a molecular weight of 236.18 g/mol . The compound has a computed XLogP3-AA of 1.4, indicating its lipophilicity . It has a topological polar surface area of 98.2 Ų, suggesting its polarity .Applications De Recherche Scientifique

Synthesis Techniques : The work by Ray and Ghosh (2010) discusses a method involving the Curtius reaction and subsequent ring closure to synthesize benz[d]oxazol-2(3H)-ones, including 5-nitrobenz[d]oxazol-2(3H)-one. This synthesis is significant for creating oxazolone derivatives with potential applications in various chemical domains (Ray & Ghosh, 2010).

Chemical Properties Study : The study of Abraham model solute descriptors for related compounds like 2-methyl-3-nitrobenzoic acid by Hart et al. (2017) offers insights into the solubility and chemical behavior of these compounds in various solvents. Such studies are critical for understanding the solubility and behavior of 3-methyl-5-nitrobenzo[d]oxazol-2(3H)-one in different environments (Hart et al., 2017).

Microwave-assisted Synthesis : Chanda et al. (2012) describe a microwave-assisted approach for synthesizing benzo[d]oxazol-5-yl-1H-benzo[d]imidazole derivatives. Such techniques could be applicable for the efficient synthesis of 3-methyl-5-nitrobenzo[d]oxazol-2(3H)-one and related compounds (Chanda et al., 2012).

Material Science Applications : Kalia et al. (2020) explored the use of oxadiazole derivatives as corrosion inhibitors for mild steel. This indicates potential applications of 3-methyl-5-nitrobenzo[d]oxazol-2(3H)-one in material science, particularly in corrosion inhibition (Kalia et al., 2020).

Pharmaceutical Chemistry : Research on similar compounds, such as the antimicrobial activity study of quinazolinone derivatives by Akbari et al. (2014), suggests potential pharmaceutical applications for 3-methyl-5-nitrobenzo[d]oxazol-2(3H)-one, given its structural similarity to these bioactive molecules (Akbari et al., 2014).

Orientations Futures

The future directions for the research and application of 3-methyl-5-nitrobenzo[d]oxazol-2(3H)-one could involve its use as a key intermediate in the synthesis of various pharmaceutical products, organic dyes, and OLED materials . Further studies on these compounds are needed for the development of potent small molecule inhibitor drugs .

Mécanisme D'action

Mode of Action

It’s worth noting that similar compounds have been shown to interact with their targets in a variety of ways, including binding to specific receptors or enzymes, disrupting cell membrane integrity, or interfering with cellular metabolism .

Pharmacokinetics

Therefore, its bioavailability and how it is absorbed, distributed, metabolized, and excreted in the body remain unknown .

Result of Action

The molecular and cellular effects of 3-methyl-5-nitrobenzo[d]oxazol-2(3H)-one’s action are currently unknown. More research is needed to understand the compound’s effects at the molecular and cellular levels .

Propriétés

IUPAC Name |

3-methyl-5-nitro-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O4/c1-9-6-4-5(10(12)13)2-3-7(6)14-8(9)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEUIGIUWAYOYAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)[N+](=O)[O-])OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00348934 | |

| Record name | 2(3H)-benzoxazolone, 3-methyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

101084-60-0 | |

| Record name | 2(3H)-benzoxazolone, 3-methyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-bromobenzyl)sulfanyl]-3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B458867.png)

![10,12-Bis(4-bromophenyl)-8,11-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B458869.png)

![3-Amino-10,12-bis(4-bromophenyl)-8,11-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,6-triene-5-thione](/img/structure/B458870.png)

![2-[(6-methyl-4-oxo-5-pentyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B458872.png)

![4-benzyl-5-[(3-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B458876.png)

![Ethyl 2-[(phenylsulfonyl)oxy]benzoate](/img/structure/B458878.png)

![2-(2,4-dichlorophenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B458879.png)

![2-{[4-(Dimethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]sulfanyl}acetamide](/img/structure/B458880.png)

![Methyl 4-{[4-(ethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B458884.png)

![Methyl 4-{[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B458885.png)

![Methyl 4-[(5-oxo-2-phenyloxolane-3-carbonyl)amino]benzoate](/img/structure/B458886.png)

![2-(4,6-Di-morpholin-4-yl-[1,3,5]triazin-2-ylsulfanyl)-N-phenyl-propionamide](/img/structure/B458887.png)